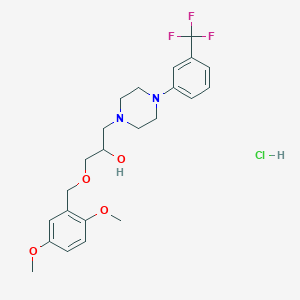
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H30ClF3N2O4 and its molecular weight is 490.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula
The molecular formula for this compound is C26H32F3N3O3⋅HCl, indicating it contains elements such as carbon (C), hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chloride (Cl).
Structural Features
- Dimethoxybenzyl Group : This moiety is known for its influence on receptor binding and pharmacokinetics.
- Trifluoromethyl Phenyl Group : The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability.
- Piperazine Ring : Commonly found in many pharmaceuticals, this structure contributes to the compound's interaction with various neurotransmitter systems.
The compound primarily acts as a modulator of neurotransmitter receptors, particularly targeting serotonin (5-HT) and dopamine receptors. It has been shown to influence the following pathways:
- Serotonergic System : By acting as a partial agonist at 5-HT_1A receptors, it may have anxiolytic effects.
- Dopaminergic System : It may also exhibit antagonistic properties at certain dopamine receptor subtypes, which could be beneficial in treating conditions like schizophrenia.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : In animal models, it has demonstrated significant antidepressant-like effects, likely due to its action on serotonin pathways.
- Anxiolytic Effects : The modulation of 5-HT_1A receptors suggests potential use in anxiety disorders.
- Neuroprotective Properties : Some studies suggest that it may protect against neuronal damage in models of neurodegeneration.
Preclinical Studies
- Antidepressant Activity :
- Anxiolytic Effects :
Comparative Analysis
| Study | Model | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | Mice | Decreased immobility time | Increased serotonin levels |
| Study 2 | Mice | Increased open arm time | Modulation of 5-HT_1A receptors |
Eigenschaften
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O4.ClH/c1-30-21-6-7-22(31-2)17(12-21)15-32-16-20(29)14-27-8-10-28(11-9-27)19-5-3-4-18(13-19)23(24,25)26;/h3-7,12-13,20,29H,8-11,14-16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNROYVXFXFCCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














